molecular formula C12H10N2O4S B2725451 N1-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)oxalamide CAS No. 1796970-52-9

N1-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)oxalamide

Cat. No.: B2725451
CAS No.: 1796970-52-9
M. Wt: 278.28
InChI Key: SECARVISCRZGTJ-UHFFFAOYSA-N
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Description

N1-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)oxalamide is a chemical compound that has garnered significant attention in scientific research due to its potential biological activities and applications in various fields. This compound features a unique structure combining furan and thiophene rings, which are known for their diverse chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)oxalamide typically involves the following steps:

    Formation of the furan-2-carbonyl group: This can be achieved by nitration of furfural using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid.

    Synthesis of the thiophene derivative: Thiophene derivatives can be synthesized through various methods, including the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis.

    Coupling of furan and thiophene derivatives: The furan-2-carbonyl group is then coupled with the thiophene derivative under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N1-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)oxalamide undergoes various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the furan and thiophene rings.

    Substitution: The compound can undergo substitution reactions, where functional groups on the furan or thiophene rings are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2,5-dione, while reduction of the thiophene ring may produce thiophane derivatives.

Scientific Research Applications

N1-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)oxalamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Comparison with Similar Compounds

Similar Compounds

    Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.

    Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.

Uniqueness

N1-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)oxalamide is unique due to its combination of furan and thiophene rings, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with a variety of molecular targets and exhibit diverse biological activities, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

N'-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O4S/c13-11(16)12(17)14-6-7-3-4-9(19-7)10(15)8-2-1-5-18-8/h1-5H,6H2,(H2,13,16)(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SECARVISCRZGTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)C2=CC=C(S2)CNC(=O)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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